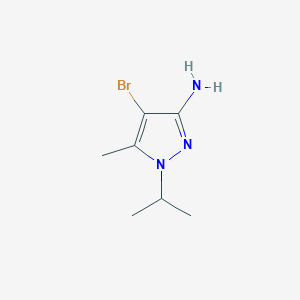
N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-methyl-N-(3-nitrophenyl)-alpha-asparagine, also known as MNPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MNPA is a small molecule that has been shown to selectively activate a specific type of glutamate receptor, called the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in many important physiological processes, including synaptic plasticity, learning, and memory.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- N
2-methyl-N-(3-nitrophenyl)-alpha-asparagine derivatives have been synthesized to explore their potential biological activities. For instance, Şunel et al. (2005) synthesized (sulfonamidophenyl)-amide derivatives of N-(m-nitrobenzoil)-D,L-asparagine, aiming to investigate their antibacterial potential (Şunel et al., 2005). Similarly, Filimon et al. (2000) created new derivatives of m-nitrobenzoyl-asparagic acid and m-nitrobenzoyl-asparagine with anti-inflammatory action (Filimon et al., 2000).
Enzyme Metabolism and Plant Physiology
- Zhang and Marsolais (2014) identified and characterized omega-amidase as an enzyme metabolically linked to asparagine transamination in Arabidopsis, demonstrating the complex roles of asparagine and its derivatives in plant metabolism and physiology (Zhang & Marsolais, 2014).
- In the context of plant biology, Strasser (2014) discussed the biological significance of complex N-glycans in plants, highlighting how asparagine-linked glycosylation affects plant development and physiology (Strasser, 2014).
Photocatalysis and Environmental Applications
- Huang et al. (2010) studied the photoreduction of nitrobenzene on TiO2 nanoparticles modified with asparagine, showcasing the potential environmental applications of asparagine derivatives in photocatalytic degradation of pollutants (Huang et al., 2010).
Glycosylation and Protein Modification
- Li and Danishefsky (2008) described a method for the preparation of an N-methyl-asparagine-linked glycosyl amino acid, demonstrating the utility of asparagine derivatives in synthesizing complex biomolecules (Li & Danishefsky, 2008).
Methylation and Gene Expression
- Ren et al. (2004) explored the methylation of the asparagine synthetase promoter in human leukemic cell lines, suggesting the role of asparagine derivatives in gene expression regulation and potential cancer therapy (Ren et al., 2004).
Racemic Resolution and Molecular Recognition
- Białońska and Ciunik (2011) investigated the racemic resolution of N-(4-nitrobenzoyl)-DL-asparagine, illustrating the significance of asparagine derivatives in stereochemical studies and drug development (Białońska & Ciunik, 2011).
Crop Development
- Luo et al. (2018) demonstrated the critical role of OsASN1, an asparagine-related gene, in asparagine-dependent rice development, highlighting the agricultural implications of asparagine derivatives (Luo et al., 2018).
Propiedades
IUPAC Name |
3-(methylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-12-9(6-10(15)16)11(17)13-7-3-2-4-8(5-7)14(18)19/h2-5,9,12H,6H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLASDMZLMNBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)




![N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373921.png)
![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)

![3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373925.png)
![N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2373927.png)

![N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2373929.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2373932.png)